molecular formula C29H33Cl4N4NaO6S2 B093392 1H-Benzimidazolium, 5,6-dichloro-2-(3-(5,6-dichloro-1-ethyl-1,3-dihydro-3-(4-sulfobutyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-(4-sulfobutyl)-, inner salt, sodium salt CAS No. 18462-64-1

1H-Benzimidazolium, 5,6-dichloro-2-(3-(5,6-dichloro-1-ethyl-1,3-dihydro-3-(4-sulfobutyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-(4-sulfobutyl)-, inner salt, sodium salt

Cat. No. B093392
CAS RN: 18462-64-1
M. Wt: 762.5 g/mol
InChI Key: TXMPYASSIDQAKQ-UHFFFAOYSA-M
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Description

The compound "1H-Benzimidazolium, 5,6-dichloro-2-(3-(5,6-dichloro-1-ethyl-1,3-dihydro-3-(4-sulfobutyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-(4-sulfobutyl)-, inner salt, sodium salt" is a complex molecule that is likely to have a benzimidazole core structure, which is a common motif in many biologically active compounds and materials with interesting properties. Benzimidazole derivatives are known for their diverse applications, including their use as catalysts, in material science, and in pharmaceuticals .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, sulfonic acid-functionalized benzimidazolium salts can be synthesized and used as catalysts for different chemical reactions . The synthesis of such compounds typically involves the reaction of benzimidazole with sulfonic acid agents or their derivatives. Additionally, the synthesis of substituted benzimidazolium salts can be achieved by reacting N-substituted benzimidazolium with aryl halides .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. Substituents on the benzimidazole core can significantly influence the physical and chemical properties of the compound. For example, the introduction of sulfonic acid groups can increase water solubility and enhance the compound's ability to act as an acid catalyst . The crystal structure of certain benzimidazole derivatives can be determined using single-crystal X-ray diffraction methods, providing detailed information about the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. They can act as catalysts in the synthesis of other organic compounds, such as tetrahydropyridines , benzimidazoles , and dihydropyrimidinones . These reactions often occur under mild conditions and can be facilitated by the acidic nature of the sulfonic acid groups present in the benzimidazole structure. Additionally, benzimidazole derivatives can be used as indicators in cell viability assays due to their ability to form chromogenic compounds upon reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of sulfonic acid groups can make these compounds highly water-soluble, which is beneficial for their application in aqueous environments . The introduction of different substituents can also affect the compound's ability to separate aromatic and aliphatic hydrocarbons, as seen in the use of imidazolium-based ionic liquids for solvent extraction . The solubility, acidity, and catalytic activity of these compounds can be tailored by modifying the length and nature of the substituents on the benzimidazole core .

Scientific Research Applications

Synthesis and Electrophilic Properties

Benzimidazoles and their derivatives are synthesized through various methods, including the dehydration of dihydro-oxazines, which are obtained from the cyclization of acyl-nitrosopentenones. These compounds, including oxazinium salts derived from them, are significant for their electrophilic properties, which are utilized in synthesizing more complex chemical structures. This characteristic makes them valuable in chemical research for creating chiral synthons and exploring general reactions of oxazines (Sainsbury, 1991)[https://consensus.app/papers/12oxazines-12benzoxazines-compounds-sainsbury/1133ec1d1ea955e6a1bba529ce82395d/?utm_source=chatgpt].

Coordination Chemistry and Biological Activities

Benzimidazole compounds, especially those with pyridine and benzthiazol moieties, show fascinating variability in their chemistry and properties. They form complex compounds with notable spectroscopic properties, structures, magnetic properties, and biological activities. Their ability to form various protonated or deprotonated forms adds to their versatility in scientific research, suggesting avenues for further study in unknown analogues (Boča, Jameson, & Linert, 2011)[https://consensus.app/papers/fascinating-variability-chemistry-properties-boča/9849646f89ab5ed0984c332b56a9ff91/?utm_source=chatgpt].

Antioxidant Capacity and Reaction Pathways

The role of benzimidazole derivatives in enhancing the antioxidant capacity of assays, such as ABTS/potassium persulfate decolorization, highlights their potential in biochemical applications. These compounds, depending on their structure, can undergo specific reactions like coupling with antioxidants, leading to oxidative degradation and forming marker compounds with significant bioactivity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020)[https://consensus.app/papers/abtspp-decolorization-assay-antioxidant-capacity-ilyasov/1a3b00b3995052a3ac0098a34021ee66/?utm_source=chatgpt].

DNA Interaction and Drug Design

Certain benzimidazole derivatives, like Hoechst 33258, bind strongly to DNA's minor groove, particularly AT-rich sequences. This binding specificity is leveraged in cell biology for chromosome and nuclear staining, and as a basis for designing radioprotectors and topoisomerase inhibitors. Such properties make these compounds useful tools in genetics and molecular biology research (Issar & Kakkar, 2013)[https://consensus.app/papers/groove-binder-hoechst-33258-analogues-review-issar/2fcffe6af154530d83da2b39e8232efe/?utm_source=chatgpt].

properties

IUPAC Name

sodium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34Cl4N4O6S2.Na/c1-3-34-24-16-20(30)22(32)18-26(24)36(12-5-7-14-44(38,39)40)28(34)10-9-11-29-35(4-2)25-17-21(31)23(33)19-27(25)37(29)13-6-8-15-45(41,42)43;/h9-11,16-19H,3-8,12-15H2,1-2H3,(H-,38,39,40,41,42,43);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMPYASSIDQAKQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CCCCS(=O)(=O)[O-])Cl)Cl)CC)CCCCS(=O)(=O)[O-])Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C/3\N(C4=CC(=C(C=C4N3CCCCS(=O)(=O)[O-])Cl)Cl)CC)CCCCS(=O)(=O)[O-])Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33Cl4N4NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939851
Record name Sodium 4-(5,6-dichloro-2-{3-[5,6-dichloro-3-ethyl-1-(4-sulfonatobutyl)-1H-benzimidazol-3-ium-2-yl]prop-2-en-1-ylidene}-3-ethyl-2,3-dihydro-1H-benzimidazol-1-yl)butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

762.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazolium, 5,6-dichloro-2-(3-(5,6-dichloro-1-ethyl-1,3-dihydro-3-(4-sulfobutyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-(4-sulfobutyl)-, inner salt, sodium salt

CAS RN

18462-64-1
Record name EINECS 242-344-6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018462641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazolium, 5,6-dichloro-2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(4-sulfobutyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]-1-ethyl-3-(4-sulfobutyl)-, inner salt, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 4-(5,6-dichloro-2-{3-[5,6-dichloro-3-ethyl-1-(4-sulfonatobutyl)-1H-benzimidazol-3-ium-2-yl]prop-2-en-1-ylidene}-3-ethyl-2,3-dihydro-1H-benzimidazol-1-yl)butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen 5,6-dichloro-2-[3-[2H-benzimidazol-2-ylidene-5,6-dichloro-1-ethyl-1,3-dihydro-3-(4-sulphonatobutyl)]propen-1-yl]-1-ethyl-3-(4-sulphonatobutyl)-1H-benzimidazolium, sodium salt
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